Cas no 2145801-11-0 (tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate)

Tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate is a carbamate-protected amine derivative with a hydroxyl-functionalized side chain. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent, and a 3-hydroxy-3-phenylpropyl moiety, making it a versatile intermediate in organic synthesis. The Boc group offers stability under basic conditions and selective deprotection under acidic conditions, while the hydroxyl group provides a handle for further functionalization. This compound is particularly useful in peptide chemistry, medicinal chemistry, and the synthesis of complex molecules, where controlled amine protection and selective reactivity are required. Its well-defined reactivity profile enhances its utility in multistep synthetic routes.
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate structure
2145801-11-0 structure
Product name:tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
CAS No:2145801-11-0
MF:C21H27NO3
MW:341.443986177444
CID:5673768
PubChem ID:165768561

tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
    • 2145801-11-0
    • EN300-26666113
    • Inchi: 1S/C21H27NO3/c1-21(2,3)25-20(24)22(16-17-10-6-4-7-11-17)15-14-19(23)18-12-8-5-9-13-18/h4-13,19,23H,14-16H2,1-3H3
    • InChI Key: ZGKPWBIXDDIRBP-UHFFFAOYSA-N
    • SMILES: O(C(N(CC1C=CC=CC=1)CCC(C1C=CC=CC=1)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 341.19909372g/mol
  • Monoisotopic Mass: 341.19909372g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 49.8Ų

tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26666113-0.1g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
0.1g
$804.0 2025-03-20
Enamine
EN300-26666113-10.0g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
10.0g
$3929.0 2025-03-20
Enamine
EN300-26666113-1g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0
1g
$914.0 2023-09-12
Enamine
EN300-26666113-0.25g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
0.25g
$840.0 2025-03-20
Enamine
EN300-26666113-1.0g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
1.0g
$914.0 2025-03-20
Enamine
EN300-26666113-2.5g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
2.5g
$1791.0 2025-03-20
Enamine
EN300-26666113-0.5g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
0.5g
$877.0 2025-03-20
Enamine
EN300-26666113-5.0g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
5.0g
$2650.0 2025-03-20
Enamine
EN300-26666113-0.05g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0 95.0%
0.05g
$768.0 2025-03-20
Enamine
EN300-26666113-10g
tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate
2145801-11-0
10g
$3929.0 2023-09-12

tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate Related Literature

Additional information on tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate

Comprehensive Overview of tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate (CAS No. 2145801-11-0)

tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate (CAS No. 2145801-11-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This carbamate derivative is characterized by its unique molecular structure, which includes a tert-butyl group, a benzyl moiety, and a 3-hydroxy-3-phenylpropyl chain. These functional groups contribute to its versatility in synthetic applications, particularly in the development of bioactive molecules and intermediates.

The compound's CAS number 2145801-11-0 serves as a critical identifier for researchers and regulatory bodies, ensuring precise communication in scientific literature and commercial transactions. Its tert-butyl carbamate group is particularly noteworthy, as it is often employed as a protecting group in peptide synthesis and other delicate chemical transformations. This feature makes tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate a valuable tool for chemists working on complex molecular architectures.

In recent years, the demand for high-purity carbamate derivatives has surged, driven by advancements in drug discovery and material science. Researchers frequently search for "tert-butyl carbamate applications" or "benzyl-protected amine synthesis," reflecting the compound's relevance in modern organic chemistry. Its hydroxy-phenylpropyl segment also aligns with growing interest in chiral building blocks, as it can serve as a precursor for optically active pharmaceuticals.

The synthesis of tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate typically involves multi-step organic reactions, with careful attention to stereochemistry when applicable. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, ensuring its purity and structural integrity. These quality control measures are particularly important given the compound's potential use in pharmaceutical intermediates and fine chemical production.

From a commercial perspective, CAS 2145801-11-0 represents a niche but growing segment of the specialty chemicals market. Suppliers and manufacturers often highlight its high stability and solubility profile, which make it suitable for various organic solvents. The compound's thermal properties and shelf life are also frequently discussed topics among procurement specialists and formulation scientists.

In the context of green chemistry initiatives, researchers are exploring more sustainable routes to produce tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate. This includes investigating catalytic methods and atom-efficient reactions that minimize waste generation. Such developments respond to the increasing search queries about "environmentally friendly carbamate synthesis" and "green chemistry in pharmaceutical intermediates."

The compound's potential biological activities have also sparked interest in medicinal chemistry circles. While not itself a drug substance, its structural features suggest possible utility in designing CNS-active compounds or enzyme inhibitors. This has led to growing literature searches combining "carbamate" with terms like "neuropharmacology" and "drug design," indicating its relevance to current therapeutic research trends.

Handling and storage of tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate require standard laboratory precautions for organic compounds. Proper container selection and storage conditions are essential to maintain its chemical integrity, topics frequently addressed in technical datasheets and material safety documentation. These practical considerations are particularly important for industrial-scale applications where batch consistency and material handling become critical factors.

As analytical technologies advance, new characterization methods are being applied to CAS 2145801-11-0 and similar compounds. Techniques like cryo-electron microscopy and advanced spectroscopic methods are providing deeper insights into its molecular properties. This aligns with broader scientific interest in "structural elucidation of complex organics" and "advanced material characterization," frequent search topics in academic and industrial research databases.

The future outlook for tert-butyl N-benzyl-N-(3-hydroxy-3-phenylpropyl)carbamate appears promising, with potential applications expanding beyond traditional chemical synthesis. Emerging fields such as bioconjugation chemistry and smart materials may find utility in its unique structural features. Continued research and development will likely uncover new applications for this versatile compound, solidifying its position in the toolbox of modern synthetic chemists.

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